Cas no 51019-43-3 ((-)-O-Acetyl-D-mandelic acid)

(-)-O-Acetyl-D-mandelic acid is a chiral carboxylic acid derivative widely used in asymmetric synthesis and pharmaceutical intermediates. Its acetyl-protected hydroxyl group enhances stability while retaining reactivity for further functionalization. The compound's high enantiomeric purity makes it valuable for stereoselective reactions, particularly in the preparation of optically active pharmaceuticals. It serves as a key building block in the synthesis of β-adrenergic blockers, chiral auxiliaries, and other bioactive molecules. The acetyl group can be selectively deprotected under mild conditions, offering versatility in multi-step synthetic routes. Its well-defined stereochemistry ensures consistent performance in enantioselective transformations, supporting reproducible results in fine chemical and medicinal chemistry applications.
(-)-O-Acetyl-D-mandelic acid structure
(-)-O-Acetyl-D-mandelic acid structure
Product Name:(-)-O-Acetyl-D-mandelic acid
CAS No:51019-43-3
MF:C10H10O4
MW:194.184003353119
MDL:MFCD00004249
CID:94622
PubChem ID:24855256
Update Time:2025-10-19

(-)-O-Acetyl-D-mandelic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-2-Acetoxy-2-phenylacetic acid
    • (-)-O-Acetyl-D-mandelic Acid
    • (R)-(-)-O-Acetylmandelic acid
    • (R)-(-)-Alpha-Acetoxyphenylacetic Acid
    • (R)-(–)-α-Acetylmandelic acid
    • (R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid
    • (R)-o-acetyl mandelic acid
    • (?)-O-Acetyl-D-mandelic acid
    • (2R)-2-acetyloxy-2-phenylacetic acid
    • (R)-(-)-α-Acetoxyphenylacetic Acid
    • (R)-(−)-α-Acetoxyphenylacetic acid
    • (R)-alpha-Acetoxyphenylacetic acid
    • (R)-(+)-O-Acetylmandelic acid
    • (2R)-2-(acetyloxy)-2-phenylacetic acid
    • Benzeneacetic acid, alpha-(acetyloxy)-, (alphaR)-
    • (S)-(+)-O-Acetyl-L-mandelic acid
    • (R)-(-)-a-Acetylmandelic acid
    • AK105882
    • PubChem8063
    • D-Mandelic acid acetate
    • KSC496E2L
    • R-(-)-O-Acetoxypheny
    • (-)-O-Acetyl-D-mandelic acid
    • MDL: MFCD00004249
    • Inchi: 1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m1/s1
    • InChI Key: OBCUSTCTKLTMBX-SECBINFHSA-N
    • SMILES: O(C(C)=O)[C@@H](C(=O)O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 194.05800
  • Monoisotopic Mass: 194.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.4
  • Topological Polar Surface Area: 63.6

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.324
  • Melting Point: 98.0 to 102.0 deg-C
  • Boiling Point: 317.8°C at 760 mmHg
  • Flash Point: 125℃
  • Refractive Index: -153 ° (C=2, Acetone)
  • Solubility: Soluble in methanol. (almost transparency)
  • PSA: 74.60000
  • LogP: 1.00720
  • Solubility: Not determined
  • Optical Activity: [α]20/D −152.4°, c = 2 in acetone
  • Specific Rotation: 153 º (C=2 IN ACETONE)

(-)-O-Acetyl-D-mandelic acid Security Information

(-)-O-Acetyl-D-mandelic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(-)-O-Acetyl-D-mandelic acid Pricemore >>

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(-)-O-Acetyl-D-mandelic acid Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: 2-Methyl-2-butanol ;  2 h, 70 °C; 1 h, 70 - 75 °C
Reference
Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-ylmethanol and (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol as fesoterodine precursors
, Italy, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  15 min, rt; rt → 55 °C
Reference
New uses of diisopropylamine derivatives
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
Reference
Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2h-chromen-6-yl-methanol and (r)-feso-deacyl
, United States, , ,

Production Method 4

Reaction Conditions
1.1 Solvents: 2-Methyl-2-butanol ;  2 h, 70 °C; 1 h, 70 - 75 °C; 1 h, 75 °C → 65 °C; 2 h, 60 °C; 60 °C → 25 °C; 12 h, 25 °C
Reference
Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-ylmethanol and (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol as as fesoterodine precursors
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: 2-Methyl-2-butanol ;  70 °C
Reference
The Lactol Route to Fesoterodine: An Amine-Promoted Friedel-Crafts Alkylation on Commercial Scale
Dirat, Olivier; Bibb, Andrew J.; Burns, Colin M.; Checksfield, Graham D.; Dillon, Barry R.; et al, Organic Process Research & Development, 2011, 15(5), 1010-1017

Production Method 6

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  5 - 6 h, 55 °C; 55 °C → 30 °C; 25 - 30 °C
Reference
Process for the preparation of fesoterodine and intermediates
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  50 - 55 °C; 6 h, 25 - 30 °C; 30 °C → 15 °C; 2 - 3 h, 10 - 15 °C
Reference
Method for preparation of fesoterodine and its pharmaceutically acceptable salts for treatment of urinary incontinence
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
Reference
Process for the production of benzopyran-2-ol derivatives
, United States, , ,

(-)-O-Acetyl-D-mandelic acid Raw materials

(-)-O-Acetyl-D-mandelic acid Preparation Products

(-)-O-Acetyl-D-mandelic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:51019-43-3)(-)-O-Acetyl-D-mandelic acid
Order Number:A828399
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:28
Price ($):260.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:51019-43-3)(-)-O-ACETYL-D-MANDELIC ACID
Order Number:sfd14262
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:51019-43-3)(-)-O-乙酰基-D-扁桃酸
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:56
Price ($):discuss personally
Email:18501500038@163.com

(-)-O-Acetyl-D-mandelic acid Related Literature

Additional information on (-)-O-Acetyl-D-mandelic acid

Exploring (-)-O-Acetyl-D-mandelic acid (CAS No. 51019-43-3): Properties, Applications, and Market Insights

(-)-O-Acetyl-D-mandelic acid (CAS No. 51019-43-3) is a chiral organic compound widely recognized for its role in pharmaceutical synthesis and biochemical research. This optically active derivative of mandelic acid is characterized by its acetyl group substitution, which enhances its solubility and reactivity in various chemical processes. Researchers and industry professionals frequently search for "(-)-O-Acetyl-D-mandelic acid uses" or "CAS 51019-43-3 suppliers," highlighting its significance in specialized applications.

The compound’s molecular structure, C10H10O4, features a stereocenter, making it valuable for asymmetric synthesis. Its enantiomeric purity is critical in producing active pharmaceutical ingredients (APIs), particularly for drugs targeting neurological and metabolic disorders. Recent trends in "green chemistry" have spurred interest in optimizing its synthesis to reduce waste and improve yield, aligning with global sustainability goals.

In pharmaceuticals, (-)-O-Acetyl-D-mandelic acid serves as a precursor for chiral auxiliaries and intermediates. Its application extends to agrochemicals and fragrances, where its stereospecificity ensures product efficacy. Searches like "buy (-)-O-Acetyl-D-mandelic acid" often reflect demand from labs and manufacturers seeking high-purity grades for R&D or production.

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Future prospects for (-)-O-Acetyl-D-mandelic acid include its potential in peptide synthesis and drug delivery systems, areas gaining traction in biomedical research. As demand for enantiomerically pure compounds rises, innovations in production and applications will likely expand its market footprint.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:51019-43-3)(-)-O-Acetyl-D-mandelic acid
A828399
Purity:99%
Quantity:1kg
Price ($):260.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:51019-43-3)(-)-O-ACETYL-D-MANDELIC ACID
sfd14262
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email